3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one
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Overview
Description
3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group at the 3-position and two hydroxyl groups at the 4 and 7 positions on the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one typically involves the condensation of 4-bromobenzaldehyde with 4,7-dihydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)-4,7-dioxochromen-2-one.
Reduction: Formation of 3-phenyl-4,7-dihydroxychromen-2-one.
Substitution: Formation of 3-(4-substituted phenyl)-4,7-dihydroxychromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, the compound’s antioxidant properties can help neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different biological activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl derivative with distinct pharmacological properties.
Uniqueness
3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups at the 4 and 7 positions contribute to its antioxidant properties, while the bromophenyl group enhances its potential as a pharmacophore for drug development.
Biological Activity
3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one class, has garnered attention for its diverse biological activities. Characterized by a bromophenyl group at the 3-position and hydroxyl groups at the 4 and 7 positions, this compound exhibits significant potential in pharmacology, particularly in antioxidant, anti-inflammatory, and anticancer applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure allows for various chemical reactions and biological interactions, making it a valuable subject of study in medicinal chemistry.
Antioxidant Properties
The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals, thus exhibiting antioxidant properties . Research indicates that compounds with similar structures exhibit significant antioxidant activity due to their capacity to donate hydrogen atoms or electrons to reactive oxygen species (ROS) .
Anti-inflammatory Effects
Studies have shown that chromen-2-one derivatives can inhibit inflammatory pathways. The dual hydroxyl groups in this compound are believed to contribute to its anti-inflammatory effects by modulating cytokine production and reducing the expression of inflammatory markers .
Anticancer Activity
The compound has been explored for its potential as an anticancer agent . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and DNA damage. For instance, derivatives of chromen-2-one have been shown to exhibit cytotoxic effects on various carcinoma cell lines .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Modulating cytokine production | |
Anticancer | Inducing apoptosis and cell cycle arrest |
Case Studies
- Anticancer Studies : A study focused on the cytotoxic effects of various coumarin derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. In vitro assays revealed that treatment with these compounds led to a dose-dependent decrease in cell viability in human prostate cancer cell lines (PC3 and DU145) .
- Inflammation Models : In animal models of inflammation, compounds derived from chromen-2-one structures were shown to reduce edema and inflammatory cytokine levels significantly. This suggests a potential therapeutic role for this compound in treating inflammatory diseases .
While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized that its biological activities stem from interactions with cellular enzymes and signaling pathways. Other chromone derivatives have been shown to affect enzyme activity related to oxidative stress and inflammation .
Properties
IUPAC Name |
3-(4-bromophenyl)-4,7-dihydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKLFBQCPQSNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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